molecular formula C23H20ClN3OS2 B11137878 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11137878
M. Wt: 454.0 g/mol
InChI Key: KWIAQGHIIHYRJL-NDENLUEZSA-N
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Description

The compound (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring by reacting hydrazine hydrate with an appropriate β-diketone under reflux conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzaldehyde.

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting the intermediate with thiourea in the presence of a base such as sodium hydroxide.

    Final Condensation: The final step involves the condensation of the pyrazole intermediate with the thiazolidinone intermediate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Sodium methoxide, potassium cyanide; often in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response, contributing to its biological effects.

Comparison with Similar Compounds

(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds such as:

    Thiazolidinones: Similar in structure but may differ in the substituents on the thiazolidinone ring.

    Pyrazoles: Compounds with a pyrazole ring but lacking the thiazolidinone moiety.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group but with different core structures.

List of Similar Compounds

  • Thiazolidin-4-one
  • 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole
  • 2-Thioxo-1,3-thiazolidin-4-one

This compound , covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H20ClN3OS2

Molecular Weight

454.0 g/mol

IUPAC Name

(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20ClN3OS2/c1-15(2)13-26-22(28)20(30-23(26)29)12-17-14-27(19-6-4-3-5-7-19)25-21(17)16-8-10-18(24)11-9-16/h3-12,14-15H,13H2,1-2H3/b20-12-

InChI Key

KWIAQGHIIHYRJL-NDENLUEZSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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